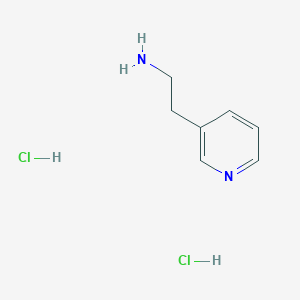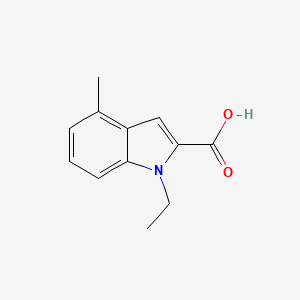
4-Methoxy-1,3-benzodioxol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,3-benzodioxol-2-one, also known as 4-methoxybenzodioxol-2-one, is a versatile chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, which means it contains both carbon and other elements, and is characterized by its unique molecular structure. 4-Methoxy-1,3-benzodioxol-2-one has been used for a variety of purposes, including as a synthetic intermediate, a pharmaceutical compound, and a reagent in organic synthesis.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 4-Methoxy-1,3-benzodioxol-2-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-Methoxyphenol, 2,3-dibromopropene, Sodium hydroxide, Sodium carbonate, Dimethyl sulfoxide, Acetic anhydride, Sulfuric acid, Hydrogen peroxide, Sodium chloride, Sodium bicarbonate, Methanol, Ethanol
Reaction
Step 1: 4-Methoxyphenol is reacted with 2,3-dibromopropene in the presence of sodium hydroxide and sodium carbonate to form 4-methoxy-3-(2,3-dibromopropyl)phenol., Step 2: The intermediate compound is then treated with dimethyl sulfoxide and acetic anhydride to form 4-methoxy-3-(2-acetoxy-3-methoxypropyl)phenol., Step 3: Sulfuric acid is added to the reaction mixture to form the corresponding sulfonic acid derivative., Step 4: The sulfonic acid derivative is then oxidized with hydrogen peroxide to form 4-methoxy-3-(2-acetoxy-3-methoxypropyl)benzenesulfonic acid., Step 5: The sulfonic acid group is then removed by treatment with sodium bicarbonate to form 4-methoxy-3-(2-acetoxy-3-methoxypropyl)phenol., Step 6: The final step involves the cyclization of the intermediate compound in the presence of sodium chloride and methanol or ethanol to form 4-Methoxy-1,3-benzodioxol-2-one.
科学的研究の応用
4-Methoxy-1,3-benzodioxol-2-one has been used in a variety of scientific research applications. For example, it has been used as a synthetic intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the synthesis of other heterocyclic compounds. It has also been used as a substrate in the study of various enzymes, such as cytochrome P450 and aldehyde oxidase, and it has been used to study the effects of various drugs on the central nervous system.
作用機序
The mechanism of action of 4-Methoxy-1,3-benzodioxol-2-one is not fully understood. However, it is believed to act as an agonist of certain receptors in the central nervous system, such as the serotonin and dopamine receptors. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Methoxy-1,3-benzodioxol-2-one are not fully understood. However, it is believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the modulation of neuronal excitability. It has also been shown to have an effect on the cardiovascular system, including an increase in heart rate and vascular tone.
実験室実験の利点と制限
The advantages of using 4-Methoxy-1,3-benzodioxol-2-one in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. The main limitation of using this compound in laboratory experiments is its instability, which can lead to the formation of byproducts.
将来の方向性
The potential future directions for the use of 4-Methoxy-1,3-benzodioxol-2-one include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an antidepressant or anxiolytic. Furthermore, further research could be conducted to explore the potential uses of this compound as a tool for studying the effects of other compounds on the central nervous system. Finally, further research could be conducted to explore the potential uses of this compound as a tool for studying the effects of other compounds on the cardiovascular system.
特性
IUPAC Name |
4-methoxy-1,3-benzodioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c1-10-5-3-2-4-6-7(5)12-8(9)11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMXMTAAGKOAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-benzodioxol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)






![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)
